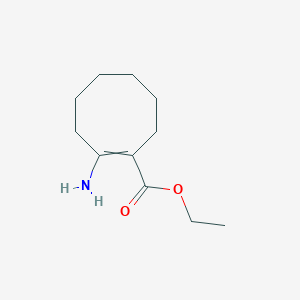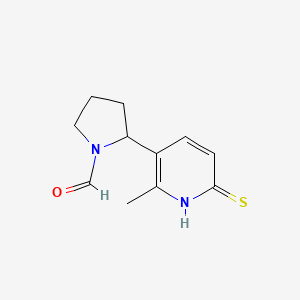
2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile compound with a molecular formula of C11H14N2OS and a molecular weight of 222.31 g/mol . This compound is known for its high purity and is widely used in innovative research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves several synthetic routes and reaction conditions. One common method includes the reaction of 6-mercapto-2-methylpyridine with pyrrolidine-1-carbaldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and consistency .
Chemical Reactions Analysis
2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s reactivity and application potential .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and interactions . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways . Industrial applications include its use in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting the associated biochemical pathways . This interaction is often mediated by the compound’s functional groups, which can undergo specific chemical transformations to achieve the desired effect .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(6-Mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde stands out due to its unique combination of a pyrrolidine ring and a mercapto-substituted pyridine . Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, which also feature the pyrrolidine ring but differ in their substituents and overall structure . These differences can significantly impact their chemical reactivity and biological activity, making this compound a valuable compound for diverse research applications .
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-8-9(4-5-11(15)12-8)10-3-2-6-13(10)7-14/h4-5,7,10H,2-3,6H2,1H3,(H,12,15) |
InChI Key |
SJCZUIJRQSSCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


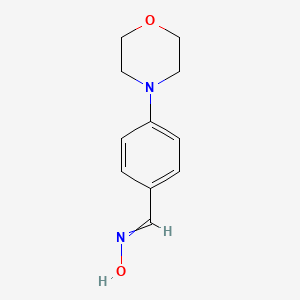
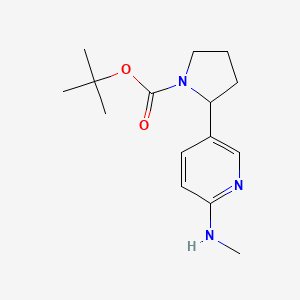
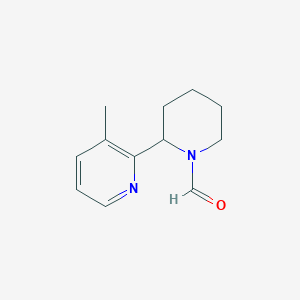
![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)
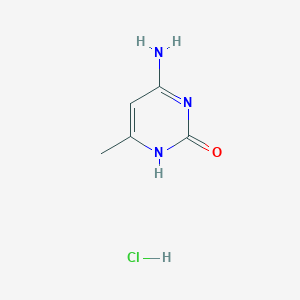
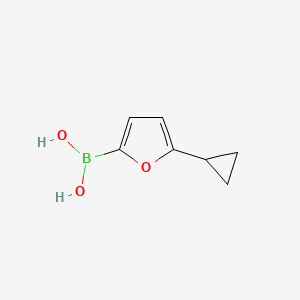
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)
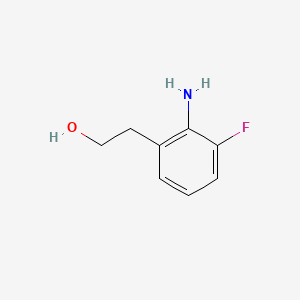
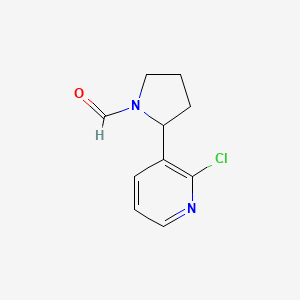
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
